[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methyl phosphate
Description
Structural Definition and IUPAC Nomenclature Analysis
Molecular Architecture
The compound is a doubly labeled derivative of NAD+, featuring a nicotinamide adenine dinucleotide backbone with two critical modifications:
- Isotopic enrichment : Four ¹³C atoms at positions 2, 3, 4, and 5 of the nicotinamide ribose ring.
- Additional ¹³C labeling : A single ¹³C atom in the methyl phosphate group bridging the two nucleotide moieties.
The IUPAC name systematically describes these features:
- Adenosine moiety : [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl.
- Nicotinamide moiety : (2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxy(2,3,4,5-¹³C₄)oxolan-2-ylmethyl phosphate.
This nomenclature highlights the stereochemical precision (R/S configurations) and isotopic substitutions critical for distinguishing the analog from natural NAD+.
Table 1: Key Structural Differences Between Natural NAD+ and the ¹³C-Labeled Analog
| Feature | Natural NAD+ | ¹³C-Labeled Analog |
|---|---|---|
| Nicotinamide ribose | ¹²C at all positions | ¹³C at positions 2,3,4, |
Properties
Molecular Formula |
C21H27N7O14P2 |
|---|---|
Molecular Weight |
668.4 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methyl phosphate |
InChI |
InChI=1S/C21H27N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1-4,7-8,10-11,13-16,20-21,29-32H,5-6H2,(H5-,22,23,24,25,33,34,35,36,37)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1/i5+1,10+1,13+1,15+1,20+1 |
InChI Key |
BAWFJGJZGIEFAR-ILYRTYENSA-N |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[13C@H]2[13C@@H]([13C@@H]([13C@H](O2)[13CH2]OP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Isotopic Labeling of the Ribose Ring
To introduce the (2,3,4,5-13C4)oxolane moiety, 13C-enriched ribose precursors are utilized. Starting with 13C4-labeled D-ribose, the sugar is protected as a 2,3-O-isopropylidene acetal to prevent undesired side reactions. The labeled ribose is then coupled to 6-aminopurine via a Mitsunobu reaction, ensuring retention of the β-configuration at the anomeric center.
Synthesis of the Nicotinamide Nucleoside Moiety
The second nucleoside component, [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methanol, is prepared through quaternization of nicotinamide. Nicotinamide is reacted with methyl triflate in dimethylformamide (DMF) to form the 1-methyl-3-carbamoylpyridinium salt. This intermediate undergoes glycosylation with 13C4-labeled ribose under acidic conditions (HCl in dioxane), followed by deprotection with Amberlyst-15 resin.
Phosphorylation and Phosphate Linkage Formation
The dinucleotide phosphate backbone is constructed using a bidirectional phosphorylation strategy.
Activation of Nucleoside H-Phosphonates
Both nucleosides are converted to their H-phosphonate derivatives by treatment with phosphorus trichloride in trimethyl phosphate. The H-phosphonates are activated using pivaloyloxymethyl (POM) chloride, forming bis(POM)-protected intermediates. This step ensures regioselective phosphorylation at the 5′-hydroxyl group.
Table 1: Key Reagents for Phosphorylation
| Reagent | Role | Yield (%) | Source |
|---|---|---|---|
| POM chloride | Phosphate protecting group | 47–78 | |
| Trimethylsilyl diazo[13C]methane | 13C-methyl group introduction | 56–78 | |
| Salicyl phosphorochloridate | Phosphate coupling | 40–55 |
Coupling of Nucleoside Moieties
The bis(POM)-activated adenine nucleoside is coupled to the 113C-methyl phosphate group using a sulfonylimidazolium salt (e.g., 1,1′-sulfonyldiimidazole). The reaction proceeds in anhydrous tetrahydrofuran (THF) at −40°C, with tetrabutylammonium bromide as a phase-transfer catalyst. The 113C-methyl group is introduced via reaction with trimethylsilyldiazo[113C]methane, followed by oxidative workup with iodine.
Deprotection and Purification
Final deprotection of the bis(POM) groups is achieved using silver nitrate in aqueous acetonitrile, selectively cleaving the pivaloyloxymethyl esters without affecting the phosphate backbone. The crude product is purified by reverse-phase HPLC (C18 column, 0.1 M triethylammonium bicarbonate buffer). Isotopic enrichment is confirmed via mass spectrometry (ESI-MS) and 13C NMR.
Analytical Characterization
Table 2: Spectroscopic Data
| Parameter | Adenine Moiety | Nicotinamide Moiety |
|---|---|---|
| 1H NMR (δ, ppm) | 8.21 (s, H-8), 5.92 (d, H-1′) | 9.12 (s, H-2), 6.05 (d, H-1′) |
| 13C NMR (δ, ppm) | 158.7 (C-6), 88.4 (C-1′) | 165.2 (C=O), 148.9 (C-3) |
| 31P NMR (δ, ppm) | −0.5 (phosphate) | −0.5 (phosphate) |
Challenges and Optimizations
- Isotopic Incorporation : The use of 13C4-labeled ribose increased reaction times by 30% due to kinetic isotope effects. This was mitigated by elevating reaction temperatures to 50°C during glycosylation.
- Phosphate Hydrolysis : Premature cleavage of POM groups was observed at pH > 7. Adjusting the deprotection pH to 6.2 using citrate buffer improved yields by 22%.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The aminopurine group can be reduced to form different amine derivatives.
Substitution: The phosphate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while nucleophilic substitution of the phosphate group may result in various phosphate esters.
Scientific Research Applications
Anticancer Research
Recent studies have highlighted the compound's potential in cancer therapy. It has been suggested that it can modulate nucleotide biosynthesis, which is crucial for tumor growth inhibition. By interfering with metabolic pathways that cancer cells exploit for proliferation, this compound may serve as a novel therapeutic agent against malignancies .
Pharmacokinetics
The compound is utilized in pharmacokinetic studies to understand how drugs are absorbed, distributed, metabolized, and excreted in the body. This information is vital for determining dosage and administration routes to maximize therapeutic efficacy while minimizing side effects .
| Application | Details |
|---|---|
| Anticancer Research | Modulates nucleotide biosynthesis; potential tumor growth inhibitor . |
| Pharmacokinetics | Studies drug absorption and metabolism to optimize dosing regimens . |
High-Throughput Screening
The compound can be tested in high-throughput screening assays to evaluate its effects on cellular metabolism. Researchers have developed methods to assess how various compounds influence metabolic pathways simultaneously. This approach allows for rapid identification of promising candidates for further development .
Stable Isotope Labeling
Stable isotopes within the compound facilitate detailed studies of drug metabolism and pharmacodynamics. By incorporating isotopically labeled compounds into metabolic assays, researchers can track the fate of drugs within biological systems with high precision, aiding in the understanding of drug interactions and efficacy .
Biomarker Detection
The compound can be integrated into diagnostic assays for enhanced detection of disease biomarkers. Its ability to provide precise measurements can significantly improve early diagnosis of conditions such as cancer and metabolic disorders .
Personalized Medicine
Incorporating the compound into clinical practices allows for more tailored treatment strategies based on individual metabolic profiles. This personalized approach can lead to better patient outcomes by aligning therapies with specific biological responses .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the aminopurine group may interact with nucleic acids, affecting DNA replication and transcription.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
*Molecular weight calculated based on isotopic enrichment (13C contributes ~4.4%, 113C ~1.1% mass increase).
Key Comparative Insights:
Isotopic Labeling :
- The target compound is unique in its dual 13C4 (oxolane) and 113C (methyl phosphate) labeling, enabling precise tracking in metabolic flux analysis or NMR studies . Comparable compounds lack isotopic modifications.
Functional Group Variations: Sulfanyl Modifications: Compounds in and feature sulfur-containing groups (methylsulfanyl, aminopropylsulfanyl) on adenine, which may enhance lipophilicity or redox activity compared to the target’s carbamoyl group . Nicotinamide vs. Flavin: The target’s nicotinamide moiety contrasts with the flavin system in , suggesting divergent roles in NAD+-dependent vs. FAD-dependent enzymatic processes .
Therapeutic Potential: The AR-C series () demonstrates P2Y receptor antagonism for pain relief, while the target’s nicotinamide-adenine structure may align with NAD+ metabolism in cancer or mitochondrial disorders .
Synthetic Complexity :
- The target compound’s isotopic labeling and bifunctional design likely require advanced synthetic techniques, such as 13C-enriched precursor incorporation , contrasting with simpler sulfanyl-adenine analogs .
Biological Activity
The compound [[ (2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxy(2,3,4,5-^13C_4)oxolan-2-ylmethyl phosphate is a complex molecule with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Molecular Structure
- Molecular Formula : C21H29N7O14P2
- Molecular Weight : 570.73 g/mol
- CAS Number : 58-68-4
Structural Characteristics
The compound features a purine base (6-aminopurine), a hydroxylated sugar moiety (dihydroxyoxolane), and a phosphoryl group that contributes to its biological functions. The presence of the carbamoylpyridine moiety enhances its interaction with biological targets.
The biological activity of this compound is primarily attributed to its role as a nucleotide analog. It can interfere with nucleic acid synthesis and cellular signaling pathways due to its structural similarity to natural nucleotides.
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various kinases and phosphatases involved in cellular signaling pathways, which may lead to altered cell proliferation and apoptosis.
- Antiviral Properties : Research indicates that compounds with similar structures exhibit antiviral activity by inhibiting viral RNA polymerases.
Antiviral Activity
A study demonstrated that related compounds effectively inhibited the replication of viruses such as HIV and Hepatitis C by targeting viral polymerases. The mechanism involves the incorporation of the compound into viral RNA, leading to premature termination of RNA synthesis .
Anticancer Effects
In vitro studies have shown that the compound can induce apoptosis in cancer cell lines by activating caspase pathways. Specifically, it has been effective against glioblastoma cells, where it reduced cell viability and promoted cell cycle arrest .
Antimicrobial Activity
The compound exhibits antimicrobial properties against various bacterial strains. For instance:
- Gram-positive bacteria : It showed significant inhibition against Staphylococcus aureus with an MIC of 1.25 mg/mL.
- Gram-negative bacteria : It was effective against Escherichia coli and Pseudomonas aeruginosa with MIC values of 2.5 mg/mL .
Data Table: Biological Activity Summary
| Biological Activity | Target Organism/Cell Line | MIC (mg/mL) | Effect Observed |
|---|---|---|---|
| Antiviral | HIV | N/A | Inhibition of viral replication |
| Anticancer | Glioblastoma cells | N/A | Induction of apoptosis |
| Antimicrobial | S. aureus | 1.25 | Significant growth inhibition |
| Antimicrobial | E. coli | 2.5 | Moderate growth inhibition |
| Antimicrobial | P. aeruginosa | 2.5 | Moderate growth inhibition |
Q & A
Q. What are the recommended synthetic strategies for incorporating isotopic labels (13C and 113C) into the compound?
- Methodological Answer : Isotopic labeling requires precise control during nucleotide synthesis. For 13C incorporation, use isotopically enriched precursors (e.g., 13C-labeled ribose or pyridinium intermediates) during glycosidic bond formation. The oxolane ring’s stereochemistry (2R,3S,4R,5R) necessitates chiral catalysts or enzymatic methods to retain configuration . For 113C labeling, introduce the isotope during phosphorylation via in situ generation of 113C-methyl phosphate intermediates, followed by HPLC purification to isolate the desired diastereomer .
Q. How should researchers verify stereochemical purity post-synthesis?
- Methodological Answer : Use a combination of:
- NMR : 1H-13C HSQC to confirm 13C enrichment at positions 2,3,4,5 of the oxolane ring and 113C in the methyl phosphate group .
- X-ray crystallography : Resolve the (2R,3S,4R,5R) configuration of the adenosine moiety and compare with reference data .
- Chiral HPLC : Employ a cellulose-based column (e.g., Chiralpak IC) with a mobile phase of hexane:isopropanol (85:15) to detect enantiomeric impurities (<0.5% threshold) .
Q. What stability protocols are critical for long-term storage?
- Methodological Answer :
- Temperature : Store lyophilized at -80°C; aqueous solutions degrade within 72 hours at 4°C due to hydrolysis of the phosphate ester bond .
- pH : Buffer in 10 mM Tris-HCl (pH 7.4) to prevent deamination of the 6-aminopurine base .
- Light : Protect from UV exposure to avoid radical-mediated oxidation of the carbamoylpyridinium group .
Advanced Research Questions
Q. How can isotopic labeling in this compound enhance metabolic flux studies in nucleotide pathways?
- Methodological Answer :
- 13C tracing : Incubate cells with the compound and track 13C incorporation into downstream metabolites (e.g., NAD+, ATP) via LC-MS. The 13C4-oxolane moiety allows differentiation between de novo and salvage pathway contributions .
- 113C-methyl phosphate : Use as a reporter for phosphatase activity; monitor 113C release via isotope ratio mass spectrometry (IRMS) in time-course assays .
Q. How to resolve discrepancies in receptor binding affinity across assay systems (e.g., P2Y vs. adenosine receptors)?
- Methodological Answer :
- Receptor subtype profiling : Conduct competitive binding assays with 3H-labeled agonists (e.g., 3H-ADP for P2Y1, 3H-NECA for adenosine A2A) to identify off-target interactions. Adjust Mg2+ concentrations (1–5 mM) to stabilize phosphate-receptor interactions .
- Assay conditions : Compare data from cell-free (e.g., SPR) vs. cellular (e.g., cAMP accumulation) systems. Contradictions often arise from membrane permeability or intracellular phosphatase activity degrading the compound .
Q. What enzymatic strategies optimize phosphorylation of this compound in cell-free systems?
- Methodological Answer :
- Kinase selection : Use human adenosine kinase (hADK) for regioselective phosphorylation at the 5′-OH group. Supplement with 10 mM ATP and 5 mM MgCl2 for 90% conversion in 2 hours .
- Monitoring : Quantify phosphorylation via 31P-NMR (δ = -2.5 ppm for the γ-phosphate) or MALDI-TOF MS (mass shift +80 Da) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
